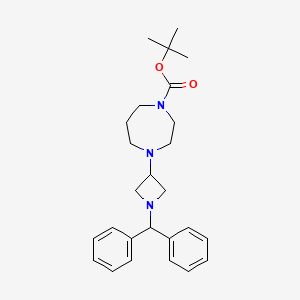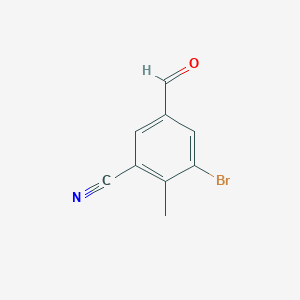
3-Bromo-5-formyl-2-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a formyl group, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formyl-2-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzonitrile, followed by formylation. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The formylation can be achieved using formylating agents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-formyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-bromo-5-carboxy-2-methylbenzonitrile.
Reduction: Formation of 3-bromo-5-hydroxymethyl-2-methylbenzonitrile.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-formyl-2-methylbenzonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-formyl-2-methylbenzonitrile involves its interaction with specific molecular targets. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The presence of the formyl group allows it to participate in various nucleophilic addition reactions, while the bromine atom can be substituted by other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylbenzonitrile: Similar structure but lacks the formyl group.
3-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.
5-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.
Uniqueness
3-Bromo-5-formyl-2-methylbenzonitrile is unique due to the presence of both the bromine atom and the formyl group on the benzene ring. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Fórmula molecular |
C9H6BrNO |
|---|---|
Peso molecular |
224.05 g/mol |
Nombre IUPAC |
3-bromo-5-formyl-2-methylbenzonitrile |
InChI |
InChI=1S/C9H6BrNO/c1-6-8(4-11)2-7(5-12)3-9(6)10/h2-3,5H,1H3 |
Clave InChI |
JCKIEFLSESZKQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)
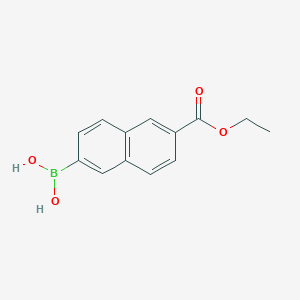
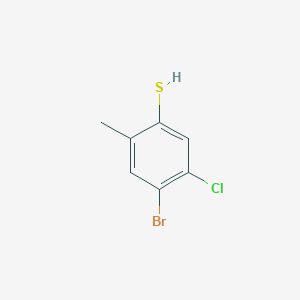
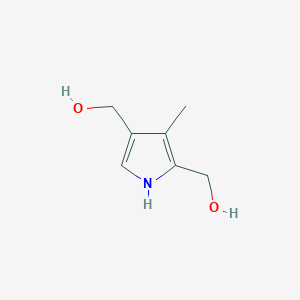


![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
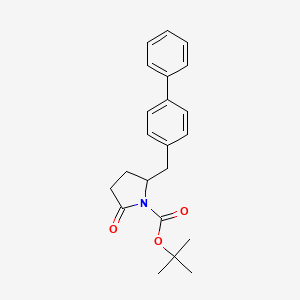
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
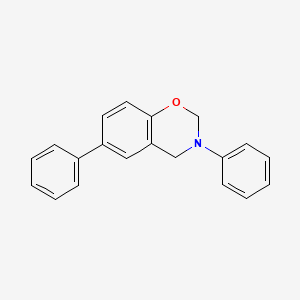
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)

